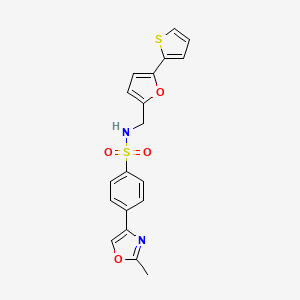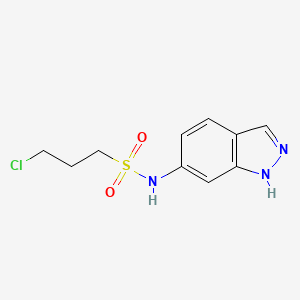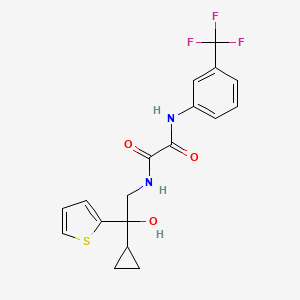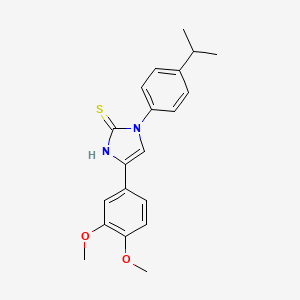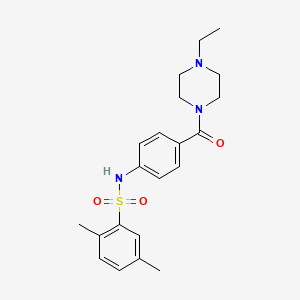
N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
Research in organic chemistry has explored the transformations and reactivity of sulfonamide compounds. For instance, the study by Watanabe et al. (1969) demonstrated the ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium, leading to various condensed products, showcasing the compound's potential in synthetic organic chemistry Watanabe, H., Schwarz, R. A., Hauser, C., Lewis, J., & Slocum, D. W. (1969). Canadian Journal of Chemistry.
Drug Design and Pharmacological Applications
Sulfonamide derivatives have been actively investigated for their potential pharmacological benefits. For example, a study by Murugesan et al. (1998) focused on the development of biphenylsulfonamide endothelin antagonists, highlighting the structural modifications that lead to improved binding and functional activity against endothelin-A (ETA) selective antagonists, indicating the compound's relevance in therapeutic applications Murugesan, N., Gu, Z., Stein, P., et al. (1998). Journal of Medicinal Chemistry.
Biochemical Studies
In biochemical research, sulfonamide compounds have been utilized to explore biochemical pathways and molecular interactions. The study by Humphreys et al. (1998) on isoquinolines as antagonists of the P2X7 nucleotide receptor provides insights into the pharmacological sensitivity between rat and human P2X7R, demonstrating the utility of sulfonamide derivatives in understanding receptor function and signaling pathways Humphreys, B., Virginio, C., Surprenant, A., Rice, J., & Dubyak, G. (1998). Molecular Pharmacology.
Material Science and Functionalization
Sulfonamide derivatives have also found applications in material science for the functionalization of polymeric materials. For example, Hori et al. (2011) synthesized Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) for potential use in enhancing the properties of polymeric materials, showcasing the compound's versatility beyond pharmaceutical applications Hori, Y., Pei, N., Kumagai, R., & Sasanuma, Y. (2011). Polymer Chemistry.
Wirkmechanismus
Target of Action
The compound, N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide, is a novel multi-target therapeutic agent . It is designed to offer a neuroprotective approach as a treatment for Alzheimer’s disease (AD) . The primary targets of this compound are acetylcholinesterase (AchE) and sigma-1 receptors .
Mode of Action
This compound inhibits acetylcholinesterase (AchE) activity both in vitro and in vivo, and induces a dose-dependent increase in Ach levels . Both the compound and its metabolite are sigma-1 receptor antagonists, supporting their interest in relieving symptoms related to psychosis, a non-cognitive condition often associated with AD .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AchE, leading to an increase in Ach levels . This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission . The compound and its metabolite also interact with sigma-1 receptors, which are involved in various cellular processes including ion channel modulation, protein folding, and apoptosis .
Pharmacokinetics
It is known that the compound releases a metabolite, which also has biological activity . The ADME properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The compound and its metabolite offer neuroprotection against Aβ1-42 toxicity in various neuronal cell lines . They also protect neuronal cells and rat brain mitochondria exposed to various mitochondrial respiratory chain complex toxins . These effects suggest that the compound might be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Zukünftige Richtungen
A compound with a similar structure, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), has been evaluated as a potential multi-target therapeutic neuroprotective approach for the treatment of Alzheimer’s disease (AD) . This suggests that “N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide” and similar compounds could have potential applications in the development of new therapeutic strategies.
Eigenschaften
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARZBSRTALURC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
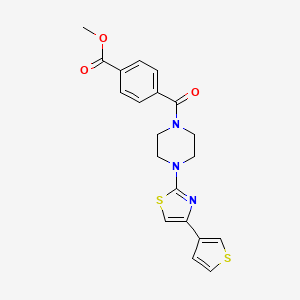
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)


![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)
